molecular formula C11H11N3O4S B6386025 (2,4)-Dihydroxy-5-(3-methylsulfonylaminophenyl)pyrimidine CAS No. 1261902-67-3

(2,4)-Dihydroxy-5-(3-methylsulfonylaminophenyl)pyrimidine

Cat. No.: B6386025
CAS No.: 1261902-67-3
M. Wt: 281.29 g/mol
InChI Key: DNBXGYYATGHFHI-UHFFFAOYSA-N
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Description

(2,4)-Dihydroxy-5-(3-methylsulfonylaminophenyl)pyrimidine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound features a pyrimidine ring substituted with hydroxyl groups at positions 2 and 4, and a 3-methylsulfonylaminophenyl group at position 5.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4)-Dihydroxy-5-(3-methylsulfonylaminophenyl)pyrimidine typically involves multi-step organic reactions. One common method includes the Suzuki coupling reaction, where 2-substituted benzyloxy-5-bromopyrimidines are coupled with various aryl boronic acids in the presence of a palladium catalyst (PdCl₂(PPh₃)₂) and a base such as sodium carbonate (Na₂CO₃) in water at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic ring allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be used.

Major Products:

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of sulfides or thiols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(2,4)-Dihydroxy-5-(3-methylsulfonylaminophenyl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2,4)-Dihydroxy-5-(3-methylsulfonylaminophenyl)pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s hydroxyl and sulfonyl groups play crucial roles in these interactions, forming hydrogen bonds and other non-covalent interactions with target proteins .

Comparison with Similar Compounds

  • 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine
  • 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
  • 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one

Comparison: Compared to these similar compounds, (2,4)-Dihydroxy-5-(3-methylsulfonylaminophenyl)pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its dual hydroxyl groups enhance its solubility and reactivity, making it a versatile compound in various applications .

Properties

IUPAC Name

N-[3-(2,4-dioxo-1H-pyrimidin-5-yl)phenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4S/c1-19(17,18)14-8-4-2-3-7(5-8)9-6-12-11(16)13-10(9)15/h2-6,14H,1H3,(H2,12,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBXGYYATGHFHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=CNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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